2-Bromo-4-fluoro-1-methyl-3-propoxybenzene
Description
Significance of Poly-substituted Aromatic Compounds in Advanced Organic Synthesis
Polysubstituted benzenes are organic compounds in which multiple hydrogen atoms on the benzene (B151609) ring have been replaced by other atoms or functional groups. fiveable.me These compounds are fundamental to modern organic synthesis, serving as pivotal intermediates and core structures in a multitude of applications. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. libretexts.orgnumberanalytics.com This modularity is a cornerstone of medicinal chemistry, where polysubstituted aromatic rings are frequently found in pharmaceutical agents. acs.org The functions of these molecules are directly linked to the substituents on the benzene core. rsc.org
The ability to construct complex molecules from simpler, pre-functionalized units, often referred to as building blocks, is a paradigm in modern synthesis. nih.gov Polysubstituted benzenes are exemplary building blocks, offering a rigid scaffold upon which further chemical complexity can be built. rsc.org Their utility is further enhanced by the wealth of synthetic methodologies developed for their interconversion and elaboration, including powerful cross-coupling reactions that allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Rationale for Investigating 2-Bromo-4-fluoro-1-methyl-3-propoxybenzene
The specific compound, this compound, presents a compelling case for investigation due to its unique combination of substituents, which imparts a distinct set of properties and potential applications.
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its four substituents. Each group exerts a distinct influence on the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.
Propoxy Group (-OCH₂CH₂CH₃): The propoxy group is a strong activating group and an ortho, para-director. wikipedia.org The oxygen atom, directly attached to the ring, donates electron density via a strong resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). This increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles. wikipedia.org
Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. nih.govresearchgate.net It donates electron density primarily through an inductive effect (+I) and hyperconjugation. nih.govresearchgate.net
Fluoro Group (-F): Fluorine is a deactivating group yet an ortho, para-director. libretexts.orgstackexchange.com It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic substitution. libretexts.orgnih.gov However, it possesses lone pairs that can be donated to the ring through a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. stackexchange.commasterorganicchemistry.com
Bromo Group (-Br): Similar to fluorine, bromine is a deactivating group that is also an ortho, para-director. vanderbilt.edunih.gov Its inductive effect (-I) deactivates the ring, but its resonance effect (+R) directs substitution to the ortho and para positions. vanderbilt.edunih.gov The deactivating nature of halogens is due to the dominance of their inductive effect over their resonance effect. stackexchange.comquora.com
This compound is a prime candidate for use as a modular building block in the synthesis of more complex molecules. Its utility stems from the presence of multiple, orthogonally reactive functional groups. The carbon-bromine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The bromo substituent can readily participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form new carbon-carbon bonds. wikipedia.org This reaction is a powerful tool for the construction of biaryl systems, which are common motifs in pharmaceuticals and functional materials. sumitomo-chem.co.jp
Sonogashira Coupling: The C-Br bond can also undergo Sonogashira coupling with terminal alkynes to introduce alkynyl moieties. libretexts.orgwikipedia.orgnih.gov This is a valuable transformation for accessing conjugated enynes and arylalkynes. libretexts.org
Buchwald-Hartwig Amination: The bromo group can be converted to a carbon-nitrogen bond via the Buchwald-Hartwig amination, reacting with a variety of amines. organic-chemistry.orgnih.gov This provides access to a diverse range of substituted anilines and their derivatives.
The presence of the fluorine atom also offers synthetic advantages. While the C-F bond is generally more robust and less reactive in cross-coupling reactions compared to the C-Br bond, its presence can modulate the electronic properties and metabolic stability of the final products. nih.gov This differential reactivity allows for selective functionalization of the C-Br bond while leaving the C-F bond intact. Furthermore, the propoxy ether linkage is generally stable under many reaction conditions, providing a handle for further modification if desired, for example, through ether cleavage.
This multi-functional nature allows for a stepwise and controlled elaboration of the molecular scaffold, making this compound a valuable and versatile building block for the synthesis of complex, highly substituted aromatic compounds.
Data Tables
Properties of Substituents on the Benzene Ring
| Substituent | Chemical Formula | Type | Directing Effect |
| Bromo | -Br | Deactivating | ortho, para |
| Fluoro | -F | Deactivating | ortho, para |
| Methyl | -CH₃ | Activating | ortho, para |
| Propoxy | -OCH₂CH₂CH₃ | Activating | ortho, para |
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂BrFO |
| Molecular Weight | 247.10 g/mol |
| Boiling Point | Estimated 230-250 °C |
| Density | Estimated 1.4-1.5 g/mL |
| Solubility | Insoluble in water, soluble in organic solvents |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-fluoro-4-methyl-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-3-6-13-10-8(12)5-4-7(2)9(10)11/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQNKCMDHKNWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1Br)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 2 Bromo 4 Fluoro 1 Methyl 3 Propoxybenzene
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 2-Bromo-4-fluoro-1-methyl-3-propoxybenzene suggests several possible disconnections. The key is to identify readily available starting materials and to plan the sequence of reactions to take advantage of the directing effects of the substituents at each stage. mdpi.com
A plausible retrosynthetic pathway is outlined below:
Scheme 1: Retrosynthetic Analysis of this compound
This analysis identifies 4-fluoro-2-methylphenol (B144770) as a key precursor. This starting material is commercially available and provides a good foundation for the subsequent functionalization steps. The hydroxyl group is a strong activating group and an ortho-, para-director, which can be exploited for the introduction of the bromine atom. libretexts.org The methyl group is a weakly activating ortho-, para-director.
Multi-step Synthetic Routes and Reaction Sequence Optimization
Based on the retrosynthetic analysis, a forward synthesis can be proposed. The optimization of the reaction sequence is crucial to maximize the yield and purity of the final product. nih.gov
Directed Halogenation Techniques for Regioselective Bromination and Fluorination
The introduction of the bromine atom at the position ortho to the hydroxyl group and meta to the methyl group in 4-fluoro-2-methylphenol is a critical step. The hydroxyl group's strong ortho-directing effect can be utilized to achieve this regioselectivity. nih.govresearchgate.net
Electrophilic Bromination: The use of N-Bromosuccinimide (NBS) in a suitable solvent is a common method for the selective ortho-bromination of phenols. nih.gov The reaction can be catalyzed by acids like p-toluenesulfonic acid (p-TsOH) to enhance selectivity. nih.gov
Table 1: Comparison of Bromination Conditions for Phenolic Compounds
| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Comments |
| NBS / p-TsOH | Methanol | Room Temperature | >86 | High selectivity for mono-ortho-bromination. nih.gov |
| Br₂ / Acetic Acid | Acetic Acid | 15-35 | Variable | Can lead to mixtures of isomers and polybrominated products. google.com |
| NBS / Silica gel | Dichloromethane | Room Temperature | Good | Offers good regioselectivity for some substrates. mdpi.com |
The fluorine atom is already present in the starting material, 4-fluoro-2-methylphenol. Should a synthesis from a non-fluorinated precursor be necessary, methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution on a suitably activated precursor could be considered, though these are outside the scope of the current proposed route.
Etherification Strategies for Propoxy Moiety Introduction
The introduction of the propoxy group is best achieved through a Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from a propyl halide. wikipedia.org
Williamson Ether Synthesis: The synthesized 2-bromo-4-fluoro-6-methylphenol (B2496722) would be treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding phenoxide. This is followed by the addition of a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. byjus.comlibretexts.org
Table 2: Typical Conditions for Williamson Ether Synthesis
| Base | Alkylating Agent | Solvent | Temperature (°C) |
| K₂CO₃ | 1-Bromopropane | Acetone, DMF | 50-100 |
| NaH | 1-Iodopropane | THF, DMF | 0 to Room Temperature |
The choice of base and solvent can influence the reaction rate and yield. The use of a primary alkyl halide like 1-bromopropane is crucial to favor the S_N2 reaction and avoid elimination side reactions. libretexts.org
Alkylation Methodologies for Methyl Group Installation
The methyl group is present in the chosen starting material, 4-fluoro-2-methylphenol. If a different starting material were used, a Friedel-Crafts alkylation could be considered for the introduction of the methyl group. quora.com However, Friedel-Crafts alkylations have several limitations, including the potential for carbocation rearrangements and polyalkylation, and they are generally not effective on strongly deactivated rings. libretexts.orglibretexts.org Given these drawbacks, starting with a pre-methylated precursor is a more strategic approach.
Control of Regioselectivity and Stereochemistry in Aromatic Functionalization
The control of regioselectivity is paramount in this synthesis. The order of the reactions is designed to exploit the directing effects of the substituents.
Starting Material: 4-fluoro-2-methylphenol. The hydroxyl group is the most powerful activating and ortho, para-directing group. The fluorine is a deactivator but is also ortho, para-directing. The methyl group is a weak activator and ortho, para-director.
Bromination: The hydroxyl group directs the incoming electrophile (bromine) to the ortho position. The other ortho position is blocked by the methyl group, and the para position is occupied by the fluorine atom. This leads to highly regioselective bromination at the desired C2 position.
Etherification: This reaction occurs at the phenolic oxygen and does not affect the substitution pattern on the aromatic ring.
Stereochemistry is not a factor in this synthesis as no chiral centers are created.
Advanced Reaction Conditions and Catalytic Systems
While the proposed synthesis relies on well-established reactions, advanced catalytic systems could potentially offer improvements in efficiency and selectivity.
Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orguwindsor.ca In a hypothetical alternative route, a suitable DMG could be installed to direct lithiation and subsequent electrophilic quenching to introduce the desired substituents. For instance, fluorine itself can act as a weak DMG. researchgate.net
C-H Activation/Functionalization: Modern catalytic methods involving transition metals like palladium, rhodium, or ruthenium can enable the direct functionalization of C-H bonds. mdpi.commdpi.comnih.govacs.orgacs.org These methods can offer more atom-economical and environmentally benign alternatives to traditional methods, although their application to this specific multi-substituted target would require dedicated research and development.
Distillation
For liquid products, distillation under reduced pressure (vacuum distillation) can be used for purification. This technique is suitable for separating compounds with different boiling points. By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent decomposition at high temperatures. The synthesis of the related compound 2-bromo-4-methylbenzaldehyde (B1335389) involved distillation under reduced pressure for purification. orgsyn.org
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of 2-Bromo-4-fluoro-1-methyl-3-propoxybenzene. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon skeleton and the precise placement of protons.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Analysis: The ¹H NMR spectrum is used to identify the different types of protons and their immediate surroundings. For this compound, the spectrum would be divided into distinct aromatic and aliphatic regions.
Aliphatic Region: The propoxy group (-O-CH₂CH₂CH₃) would give rise to three signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons attached to the oxygen atom (-O-CH₂-). The methyl group attached to the benzene (B151609) ring would appear as a sharp singlet.
Aromatic Region: The benzene ring has two remaining protons. Due to the substitution pattern, these protons would appear as two distinct doublets, with their coupling influenced by the adjacent fluorine atom.
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments. As the molecule is unsymmetrical, all 10 carbon atoms are chemically distinct and would produce 10 separate signals.
Aliphatic Carbons: Three signals would correspond to the three carbons of the propoxy group, and one signal would correspond to the methyl group on the ring.
Aromatic Carbons: Six signals would be observed for the carbons of the benzene ring. The chemical shifts of these carbons are significantly influenced by the attached substituents (Bromo, Fluoro, Alkoxy, and Alkyl groups). The carbon attached to the fluorine atom (C-4) would exhibit a large coupling constant (¹JCF).
Predicted ¹H and ¹³C NMR Data
While 1D NMR suggests the types of groups present, 2D NMR experiments are essential to piece them together and confirm the exact isomeric structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.ilyoutube.com It would show a clear correlation between the adjacent methylene and methyl protons within the propoxy chain (-O-CH₂-CH₂ -CH₃ and -O-CH₂ -CH₂ -CH₃). It would not, however, show correlations between the isolated aromatic protons or the ring's methyl group protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to. youtube.com It would definitively link each proton signal to its corresponding carbon signal, for example, confirming that the singlet at ~2.2 ppm belongs to the methyl carbon at ~18 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the substitution pattern on the aromatic ring. It shows correlations between protons and carbons that are two or three bonds away. youtube.com Key expected correlations would include:
The ring's methyl protons (~2.2 ppm) to the aromatic carbons C1, C2, and C6.
The O-CH₂ protons of the propoxy group (~4.0 ppm) to the aromatic carbon C3.
The aromatic proton at C6 to carbons C1, C2, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between atoms, regardless of bonding. huji.ac.il It would show correlations between protons that are close to each other in space. For instance, a NOESY cross-peak would be expected between the protons of the ring's methyl group (on C1) and the aromatic proton at C6, as well as between the methyl protons and the O-CH₂ protons of the propoxy group (on C3), confirming their adjacent placement on the ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound with high precision. beilstein-journals.org
For this compound, the molecular formula is C₁₀H₁₂BrFO. HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This experimental value can then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) validates the proposed molecular formula.
Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion, providing strong evidence for the presence of a single bromine atom in the molecule. docbrown.info
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. nih.gov
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features:
C-H Stretching: Aliphatic C-H stretches from the methyl and propoxy groups would appear just below 3000 cm⁻¹ (~2850-2975 cm⁻¹). Aromatic C-H stretches would be found just above 3000 cm⁻¹. docbrown.info
C=C Stretching: Aromatic ring C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong, characteristic band for the aryl-alkyl ether C-O stretch would be prominent in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C-F and C-Br Stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region. The C-F stretch would be visible as a strong absorption around 1200-1250 cm⁻¹, while the C-Br stretch would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range. docbrown.info
Predicted IR Absorption Bands
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Should this compound be a crystalline solid, X-ray crystallography could provide the ultimate structural proof. This technique involves directing X-rays at a single crystal of the material. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise three-dimensional position of each atom.
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of a sample of this compound and for separating it from any impurities, such as starting materials, byproducts, or isomers from its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. A solution of the compound is passed through a column packed with a solid stationary phase under high pressure. Based on the compound's polarity and interaction with the stationary and mobile phases, it will elute at a characteristic retention time. This allows for both qualitative assessment of purity (a single sharp peak indicates high purity) and quantitative analysis.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The compound is vaporized and passed through a column using an inert carrier gas. Separation is based on the compound's boiling point and affinity for the column's stationary phase. Similar to HPLC, GC provides a retention time that can be used for identification and a peak area that can be used to determine purity.
Reactivity and Chemical Transformations of 2 Bromo 4 Fluoro 1 Methyl 3 Propoxybenzene
Electrophilic Aromatic Substitution (EAS) Reactivity and Substituent Directing Effects
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. The existing substituents on the aromatic ring determine the rate and regioselectivity of the substitution by either activating or deactivating the ring towards electrophilic attack and directing the incoming electrophile to specific positions.
Influence of Halogen and Alkoxy Substituents on Ring Activation/Deactivation and Regioselectivity
In 2-Bromo-4-fluoro-1-methyl-3-propoxybenzene, the substituents present a classic case of competing directing effects. The activating and deactivating properties of these groups are summarized in the table below.
| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |
| -CH₃ | 1 | Inductively donating | Activating | Ortho, Para |
| -Br | 2 | Inductively withdrawing, weakly resonance donating | Deactivating | Ortho, Para |
| -OPr | 3 | Strongly resonance donating, inductively withdrawing | Activating | Ortho, Para |
| -F | 4 | Inductively withdrawing, weakly resonance donating | Deactivating | Ortho, Para |
The propoxy group (-OPr) is a strong activating group due to the resonance donation of its lone pair of electrons to the aromatic ring. This effect outweighs its inductive withdrawal, increasing the electron density of the ring and making it more susceptible to electrophilic attack. The methyl group (-CH₃) is a weak activating group, donating electron density primarily through an inductive effect. libretexts.org
The regioselectivity of an EAS reaction on this molecule is determined by the combined influence of these groups. The powerful activating and ortho, para-directing effect of the propoxy group at position 3 will be the dominant factor. Therefore, incoming electrophiles are most likely to substitute at the positions ortho and para to the propoxy group, which are positions 2, 4, and 6. However, positions 2 and 4 are already substituted. This leaves position 6 as the most probable site for electrophilic attack. The activating effect of the methyl group at position 1 also directs to position 6 (para). The deactivating bromo and fluoro groups will have a lesser influence on the regioselectivity. Steric hindrance from the adjacent propoxy and methyl groups could also influence the approach of the electrophile to position 6.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally favorable when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for several of these reactions.
Functionalization at Bromine and Fluorine Sites
The bromine atom at position 2 is the primary site for functionalization via transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. nih.govnih.gov This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 2-position.
Heck Reaction: The palladium-catalyzed reaction with an alkene in the presence of a base would lead to the formation of a substituted alkene at the 2-position. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for creating new carbon-carbon double bonds.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an internal alkyne at the 2-position. organic-chemistry.org
Stille Coupling: This involves the reaction with an organotin reagent in the presence of a palladium catalyst.
The carbon-fluorine bond at position 4 is generally much less reactive in these standard cross-coupling reactions. However, recent advances in catalysis have led to methods for the cross-coupling of aryl fluorides, although these often require specific catalysts and more forcing conditions. nih.gov Selective activation of the C-F bond in the presence of a C-Br bond would be challenging.
Investigation of Carbon-Hydrogen (C-H) Functionalization Strategies
The strategic functionalization of carbon-hydrogen (C-H) bonds in this compound represents a modern and efficient approach to creating structural diversity from a readily available scaffold. This section explores potential C-H functionalization strategies, focusing on the directing effects of the substituents and the application of contemporary catalytic systems. The inherent substitution pattern of the aromatic ring, featuring a bromo, a fluoro, a methyl, and a propoxy group, presents a unique challenge in achieving regioselectivity due to competing electronic and steric influences.
The aromatic ring of this compound has two available C-H bonds for functionalization at positions C5 and C6. The directing effects of the existing substituents are crucial in determining the site of activation. The propoxy group at C3 is a strong ortho-, para-director due to its electron-donating nature via resonance. The methyl group at C1 is a weaker ortho-, para-director. Conversely, the fluorine at C4 and bromine at C2 are ortho-, para-directing but deactivating due to their inductive electron-withdrawing effects, although their lone pairs can participate in resonance stabilization of adjacent carbocationic intermediates. youtube.com
The interplay of these effects suggests that the C-H bond at C6 is the most sterically accessible and electronically favored position for electrophilic-type C-H activation. The C-H bond at C5 is sterically hindered by the adjacent propoxy and fluoro groups.
Palladium-Catalyzed C-H Functionalization
A plausible strategy involves the use of a removable directing group, which can be temporarily installed to control the position of C-H activation.
Table 1: Hypothetical Palladium-Catalyzed C-H Arylation of this compound
| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Product(s) (Regioselectivity) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 | 2-Bromo-4-fluoro-1-methyl-6-phenyl-3-propoxybenzene (Major) |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 110 | 2-Bromo-4-fluoro-1-methyl-6-(4-methoxyphenyl)-3-propoxybenzene (Major) |
| 3 | Indole | Pd(TFA)₂ | 3-Nitropyridine | Ag₂CO₃ | DCE | 120 | 2-Bromo-4-fluoro-1-methyl-6-(indol-3-yl)-3-propoxybenzene (Major) |
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are particularly effective for C-H activation, often in conjunction with a directing group to ensure high regioselectivity. nih.govscience.gov For instance, a hydroxyl or amine group can direct the rhodium catalyst to the ortho C-H bonds. nih.gov While this compound lacks a native directing group for typical rhodium catalysis, strategies involving the temporary installation of one could be envisioned.
Alternatively, some rhodium-catalyzed reactions proceed without a strong directing group, guided by the inherent reactivity of the substrate. nih.gov In such cases, the electronic and steric factors discussed previously would be paramount in determining the outcome.
Table 2: Hypothetical Rhodium-Catalyzed C-H Alkenylation of this compound
| Entry | Alkene | Catalyst | Additive | Solvent | Temperature (°C) | Potential Product(s) (Regioselectivity) |
| 1 | Ethyl acrylate | [RhCp*Cl₂]₂ | AgSbF₆ | t-AmylOH | 100 | Ethyl (E)-3-(2-bromo-4-fluoro-1-methyl-3-propoxy-6-phenyl)acrylate (Major) |
| 2 | Styrene | [Rh(cod)Cl]₂ | P(OPh)₃ | Toluene | 130 | (E)-1-(2-Bromo-4-fluoro-1-methyl-3-propoxy-6-phenyl)-2-phenylethene (Major) |
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boryl group, which can be subsequently transformed into a wide range of functionalities. researchgate.netnih.gov The regioselectivity of this reaction is often governed by steric factors, with borylation typically occurring at the least hindered C-H bond. nih.gov For this compound, the C-H at the C6 position is sterically more accessible than the C-H at C5. Therefore, iridium-catalyzed borylation is expected to proceed with high selectivity at the C6 position.
The use of bulky ligands on the iridium catalyst can further enhance this steric control, leading to high para-selectivity in monosubstituted benzenes. nih.gov
Table 3: Hypothetical Iridium-Catalyzed C-H Borylation of this compound
| Entry | Boron Source | Catalyst | Ligand | Solvent | Temperature (°C) | Potential Product |
| 1 | Bis(pinacolato)diboron (B₂pin₂) | [Ir(cod)OMe]₂ | dtbpy | Cyclohexane | 80 | 2-(2-Bromo-4-fluoro-1-methyl-3-propoxy-6-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| 2 | Pinacolborane (HBpin) | [Ir(cod)Cl]₂ | Bipyridine | THF | 60 | 2-(2-Bromo-4-fluoro-1-methyl-3-propoxy-6-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
The resulting boronic ester can serve as a key intermediate for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a wide array of substituents at the C6 position, further expanding the chemical space accessible from this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the electronic structure and three-dimensional arrangement of atoms in a molecule. For 2-bromo-4-fluoro-1-methyl-3-propoxybenzene, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic properties. libretexts.org
The calculations would reveal key structural parameters. The benzene (B151609) ring, while aromatic, would exhibit slight distortions from a perfect hexagon due to the electronic push-and-pull of the four different substituents. Bond lengths and angles would be influenced by the electronic nature and steric bulk of the bromo, fluoro, methyl, and propoxy groups. For instance, the C-Br and C-F bond lengths can be precisely calculated, and the orientation of the propoxy group relative to the plane of the benzene ring would be determined to find the most stable conformation.
Bond Dissociation Enthalpies (BDEs): The strength of the chemical bonds within the molecule, particularly the C-Br and C-F bonds, is a critical parameter influencing its reactivity. Bond dissociation enthalpy (BDE) is the standard enthalpy change associated with the homolytic cleavage of a bond. wikipedia.org Theoretical methods can accurately calculate these values. The BDE for a C-X bond on an aromatic ring is influenced by the other substituents. For comparison, the experimental BDE for the C-Br bond in bromobenzene (B47551) is approximately 82.6 kcal/mol, and for the C-Cl bond in chlorobenzene, it is 97.6 kcal/mol. nih.gov The presence of electron-donating groups (like methyl and propoxy) and electron-withdrawing groups (fluoro) on the same ring will modulate these values. DFT calculations would be essential to determine the precise BDEs for the C-Br and C-F bonds in this specific polysubstituted environment. nih.gov
Table 1: Representative Bond Dissociation Enthalpies (BDEs) for Related Aromatic Halides (Note: These are literature values for simpler compounds and serve as a reference. Specific values for this compound would require dedicated DFT calculations.)
| Bond | Compound | BDE (kcal/mol) |
|---|---|---|
| C–Br | Bromobenzene | ~82.6 |
| C–Cl | Chlorobenzene | ~97.6 |
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.idresearchgate.net It is an invaluable tool for predicting reactivity, particularly towards electrophiles and nucleophiles. For this compound, the MEP map would show regions of negative potential (colored red or yellow), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue), indicating electron-poor areas susceptible to nucleophilic attack. walisongo.ac.id The oxygen of the propoxy group and the π-system of the aromatic ring are expected to be electron-rich, while the hydrogen atoms and the region around the C-Br bond (σ-hole) might show positive potential. researchgate.net
Reactivity Descriptors: From the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—several reactivity descriptors can be calculated. nih.gov
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Ionization Potential and Electron Affinity: Related to the HOMO and LUMO energies, these values indicate the ease of removing or adding an electron.
Global Hardness and Softness: These descriptors quantify the resistance of the molecule to change its electron distribution.
Electrophilicity Index: This parameter measures the propensity of a species to accept electrons.
These descriptors, derived from DFT calculations, provide a quantitative framework for understanding the molecule's reactivity. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nih.govd-nb.info
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govacs.orgnih.gov The predicted spectrum for this compound would show distinct signals for each unique hydrogen and carbon atom. The chemical shifts would be influenced by the electronic environment created by the four substituents. For example, the propoxy group's oxygen would deshield the adjacent aromatic carbon (C3), shifting its signal downfield. The electron-withdrawing fluorine and bromine atoms would also have predictable effects on the shifts of the carbons they are attached to and their neighbors. Comparing calculated shifts with experimental ones is a standard method for structural verification. d-nb.infonih.gov
IR Frequencies: Theoretical frequency calculations can predict the infrared (IR) spectrum. arxiv.orgnih.govsubstack.com Each calculated vibrational frequency corresponds to a specific molecular motion, such as C-H stretching, C=C ring stretching, or C-O bond vibrations. For this molecule, characteristic peaks would be predicted for the aromatic ring, the C-F stretch, the C-Br stretch, and the various vibrations of the methyl and propoxy groups. These predicted spectra are crucial for interpreting experimental IR data and assigning observed absorption bands to specific molecular vibrations. researchgate.net
Table 2: Predicted Spectroscopic Data Ranges (Illustrative) (Note: These are estimated ranges based on typical values for similar functional groups. Precise prediction requires specific DFT calculations.)
| Parameter | Predicted Range | Notes |
|---|---|---|
| ¹³C NMR Chemical Shifts | 10 - 160 ppm | Aromatic carbons will appear in the ~110-160 ppm range. Alkyl carbons of the propoxy and methyl groups will be upfield (~10-70 ppm). |
| ¹H NMR Chemical Shifts | 0.9 - 7.5 ppm | Aromatic protons will be in the ~6.5-7.5 ppm range. Propoxy and methyl protons will be upfield (~0.9-4.0 ppm). |
| Key IR Frequencies | 1450-1600 cm⁻¹ | Aromatic C=C stretching |
| 1200-1270 cm⁻¹ | Aryl-O stretching (propoxy) | |
| 1000-1250 cm⁻¹ | C-F stretching |
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry allows for the detailed investigation of reaction pathways. For this compound, a key reaction type is electrophilic aromatic substitution (EAS). masterorganicchemistry.commsu.edu
Computational studies can model the entire reaction coordinate for an EAS reaction, such as nitration or further halogenation. This involves:
Identifying Intermediates: Locating the structure of the carbocation intermediate (the benzenonium or arenium ion) formed when the electrophile attacks the ring. libretexts.orguomustansiriyah.edu.iq
Transition State Analysis: Finding the transition state structure, which is the highest energy point along the reaction pathway connecting the reactants to the intermediate. masterorganicchemistry.comyoutube.com The energy of the transition state determines the activation energy and thus the rate of the reaction.
Product Formation: Modeling the final step, where a proton is lost to restore the aromaticity of the ring.
By comparing the activation energies for attack at the different available positions on the ring (C5 and C6), theorists can predict the regioselectivity of the reaction, explaining why one isomer is formed over another.
Analysis of Substituent Effects on Aromatic Ring Properties and Reactivity
The four substituents on the benzene ring each exert electronic effects that modify the ring's reactivity. These effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through the pi system). libretexts.org
-Br (Bromo): Similar to fluoro, it is deactivating via induction but an ortho, para-director due to resonance.
-CH₃ (Methyl): Weakly electron-donating through induction and hyperconjugation, making it an activating group and an ortho, para-director.
-O-Propyl (Propoxy): The oxygen atom has lone pairs that it can donate into the ring via a strong resonance effect, making this a potent activating group and an ortho, para-director. Its inductive effect is electron-withdrawing.
In this compound, these effects combine. The powerful activating effect of the propoxy group at C3 and the activating methyl group at C1 will dominate, making the ring more reactive towards electrophilic substitution than benzene itself. The directing effects of the substituents must be considered together. The propoxy group strongly directs ortho (to C2 and C4) and para (to C6). The methyl group directs ortho (to C2 and C6) and para (to C4). The fluorine at C4 directs ortho (to C3 and C5). The bromine at C2 directs ortho (to C1 and C3) and para (to C5).
The positions available for a new electrophile are C5 and C6.
Attack at C6: This position is para to the strongly activating propoxy group and ortho to the activating methyl group. This makes it a highly favored position for electrophilic attack.
Attack at C5: This position is meta to the activating propoxy and methyl groups but ortho to the deactivating fluorine and para to the deactivating bromine. This position is significantly less favored.
Therefore, computational analysis would be expected to confirm that electrophilic substitution on this compound would overwhelmingly occur at the C6 position.
Prospective Academic Applications and Future Research Directions
Development as a Versatile Synthetic Intermediate for Complex Molecule Libraries
The presence of a bromine atom on the aromatic ring is a key feature that earmarks 2-Bromo-4-fluoro-1-methyl-3-propoxybenzene as a versatile synthetic intermediate. Brominated aromatic compounds are well-established precursors in a multitude of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.
Key Potential Reactions:
Suzuki-Miyaura Coupling: The bromo substituent can readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. This would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position.
Heck and Sonogashira Couplings: Similarly, this compound could be employed in Heck reactions to introduce alkenyl groups and in Sonogashira couplings to install alkynyl moieties, further diversifying the potential molecular scaffolds.
Buchwald-Hartwig Amination: The bromo group can be substituted with various amines through Buchwald-Hartwig amination, providing access to a range of complex aniline (B41778) derivatives that are prevalent in pharmaceuticals and agrochemicals.
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the other substituents, could potentially undergo nucleophilic aromatic substitution, offering an additional site for functionalization.
The combination of these reactive sites would enable the generation of large and diverse libraries of complex molecules. These libraries are invaluable in high-throughput screening for the discovery of new drug candidates and other biologically active compounds.
Exploration in Advanced Materials Science (e.g., Organic Electronics, Functional Polymers)
Substituted aromatic compounds are the building blocks of many advanced materials. The specific combination of functional groups in this compound suggests its potential utility in materials science, particularly in organic electronics and functional polymers.
Organic Electronics: The fluorinated and brominated aromatic core is a common feature in organic semiconductors. The fluorine atom can influence the electronic properties, such as the HOMO and LUMO energy levels, and can also promote favorable intermolecular interactions for charge transport. The propoxy and methyl groups can be used to tune the solubility and processing characteristics of the resulting materials. Through polymerization or incorporation into larger conjugated systems, this compound could serve as a monomer for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Functional Polymers: The reactivity of the bromo group allows for the incorporation of this unit into polymer chains via coupling polymerization methods. The resulting polymers could exhibit tailored properties such as thermal stability, flame retardancy (due to the bromine content), and specific optical or electronic characteristics.
Contribution to Methodological Advancements in Organic Synthesis
The synthesis and reactivity of a polysubstituted benzene (B151609) ring like this compound present interesting challenges and opportunities for the development of new synthetic methodologies.
Regioselective Synthesis: Developing efficient and highly regioselective methods to synthesize this compound would be a valuable contribution to organic synthesis. This would likely involve the strategic introduction of the four different substituents onto the benzene ring, requiring careful consideration of directing group effects and reaction conditions.
Orthogonal Functionalization: The presence of multiple, electronically distinct functional groups (bromo, fluoro, propoxy, methyl) offers a platform for developing and showcasing orthogonal functionalization strategies. This involves selectively reacting one site on the molecule while leaving the others intact, a crucial concept in the synthesis of complex target molecules.
Green Chemistry and Sustainable Synthesis Approaches
Future research on this compound should also focus on developing sustainable and environmentally friendly synthetic routes.
Catalytic Halogenation: The bromination step could be optimized to use catalytic methods instead of stoichiometric bromine, reducing waste and improving safety.
Efficient Etherification: The synthesis of the propoxy ether could be achieved using green methodologies, such as employing non-toxic solvents and catalysts that can be easily recovered and reused.
Future Investigations in Mechanistic Organic Chemistry and Structure-Reactivity Relationships
The unique electronic and steric environment of this compound makes it an excellent model system for studying fundamental concepts in mechanistic organic chemistry.
Substituent Effects: Detailed kinetic and computational studies on the reactions of this compound would provide valuable insights into the interplay of the electronic effects (inductive and resonance) of the four different substituents on the reactivity of the aromatic ring.
Reaction Mechanisms: Investigating the mechanisms of its participation in various reactions, such as cross-coupling and nucleophilic substitution, could reveal subtle mechanistic details and help in the design of more efficient catalytic systems. The steric hindrance provided by the methyl and propoxy groups adjacent to the bromine atom would also influence reaction rates and selectivities, providing a rich area for investigation.
Q & A
Q. How is this compound utilized as a building block in pharmaceutical or materials science research?
- Methodological Answer :
- Drug Development : The bromine atom serves as a handle for cross-coupling to introduce pharmacophores (e.g., biaryl motifs in kinase inhibitors) .
- Materials Science : Fluorine enhances thermal stability in liquid crystals; propoxy chains improve solubility in polymer matrices .
Q. What role does it play in studying reaction mechanisms (e.g., SNAr vs. radical pathways)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
